molecular formula C13H11FO B8763106 3-Fluoro-4-methoxybiphenyl CAS No. 106291-23-0

3-Fluoro-4-methoxybiphenyl

Cat. No.: B8763106
CAS No.: 106291-23-0
M. Wt: 202.22 g/mol
InChI Key: VACQQHZZCOZKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methoxybiphenyl (CAS 72093-48-2) is a fluorinated biphenyl derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery. The biphenyl scaffold is a fundamental backbone in synthetic organic chemistry and is omnipresent in medicinally active compounds and marketed drugs . The strategic incorporation of a fluorine atom, a common practice in medicinal chemistry, can enhance a molecule's lipophilicity, metabolic stability, and binding affinity, while the methoxy group can influence electronic properties and solubility . This compound is valued as a key building block (or synthon) for the construction of more complex molecules. Biphenyl derivatives like this one are significant intermediates used to produce an extensive range of products, including pharmaceuticals, agrochemicals, and materials such as fluorescent layers for OLEDs and liquid crystals . As a substrate in metal-catalyzed cross-coupling reactions, it can be used to explore novel chemical spaces in research and development. This product is intended for chemical synthesis and research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106291-23-0

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

2-fluoro-1-methoxy-4-phenylbenzene

InChI

InChI=1S/C13H11FO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

VACQQHZZCOZKJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 4 Methoxybiphenyl and Its Derivatives

Established Cross-Coupling Strategies for Biphenyl (B1667301) Core Construction

The formation of the biphenyl scaffold is a cornerstone of organic synthesis. For substituted biphenyls like 3-fluoro-4-methoxybiphenyl, cross-coupling reactions are the most prevalent and effective methods.

Suzuki-Miyaura Coupling in this compound Synthesis

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. rsc.org It is particularly effective for the synthesis of biphenyls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. rsc.orggre.ac.uk

In the context of synthesizing fluorinated methoxybiphenyls, the Suzuki-Miyaura reaction typically involves the coupling of an appropriately substituted aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. smolecule.com For instance, the synthesis of 4-fluoro-4'-methoxybiphenyl (B2995932) can be achieved by coupling 4-fluorophenylboronic acid with 4-bromoanisole. The reaction is often carried out in a solvent mixture, such as toluene/water, and requires a base like potassium carbonate to facilitate the catalytic cycle. google.com

The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields. For example, the use of highly active palladium catalysts, such as those based on bulky electron-rich phosphine (B1218219) ligands like SPhos or XPhos, can significantly improve the efficiency of the coupling, even with less reactive aryl chlorides. rsc.org Microwave-assisted Suzuki-Miyaura couplings have also been shown to accelerate reaction times and improve yields. ucsb.edu

A general representation of the Suzuki-Miyaura coupling for the synthesis of a fluorinated methoxybiphenyl is shown below:

Scheme 1: General Suzuki-Miyaura coupling for fluorinated methoxybiphenyl synthesis.

Reactant AReactant BCatalyst SystemBaseSolventProduct
Aryl Halide (e.g., Bromo- or Iodoarene)Arylboronic Acid or EsterPalladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) + Ligand (e.g., SPhos, XPhos)Inorganic Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃)Toluene/Water, THF/Water, DioxaneSubstituted Biphenyl

This interactive table provides a general overview of the components involved in a Suzuki-Miyaura coupling reaction for biphenyl synthesis.

Research has demonstrated the synthesis of various fluorinated biphenyl compounds using this method. For example, the reaction of tetrafluoroiodobenzene with trifluoroboronic acid in the presence of a palladium catalyst and a base can produce a mixture of fluorinated biphenyls. rsc.org The reactivity of the aryl halide is dependent on the carbon-halogen bond dissociation energy, with the order being I > Br > Cl > F. rsc.org

Palladium and Copper-Catalyzed Approaches for Fluorinated Methoxybiphenyls

While palladium catalysis dominates the field of cross-coupling, copper-catalyzed reactions also offer valuable alternatives for the synthesis of biphenyls, including fluorinated methoxybiphenyls. rsc.orgbeilstein-journals.org The Ullmann reaction, a classical copper-catalyzed coupling of two aryl halides, has been a long-standing method for biphenyl synthesis, though it often requires harsh reaction conditions. Modern advancements have led to the development of more efficient copper-catalyzed systems. beilstein-journals.org

Palladium-catalyzed C-O cross-coupling reactions have been developed for the synthesis of fluorinated alkyl aryl ethers, which are structurally related to methoxybiphenyls. nih.gov These reactions couple (hetero)aryl bromides with fluorinated alcohols using a palladium catalyst and a mild base. nih.gov

Copper catalysis has also been employed in the synthesis of fluorinated compounds. For instance, copper-catalyzed difluoroalkylation reactions have been developed, showcasing copper's utility in forming C-F bonds and introducing fluorinated moieties. nih.gov Furthermore, photoredox/copper-catalyzed cross-coupling reactions have emerged as a powerful tool, with arylthianthrenium salts acting as effective electrophiles for late-stage fluorination. mpg.de

The combination of palladium and copper catalysis can also be beneficial. A ligand-free coupling of phenylhydrazines in water, catalyzed by both palladium and copper, has been reported for the synthesis of biphenyls. rsc.org For example, the reaction of 4-chlorophenylhydrazine (B93024) hydrochloride with 4-methoxyphenylboronic acid in the presence of Pd(TFA)₂ and Cu(OAc)₂ in water yields 4-chloro-4'-methoxybiphenyl. rsc.org

Regioselective Functionalization Techniques in Methoxybiphenyl Synthesis

Achieving specific substitution patterns on the biphenyl core is crucial for tailoring the properties of the final molecule. Regioselective functionalization techniques allow for the precise introduction of substituents at desired positions.

Late-Stage Fluorination Methodologies

Introducing a fluorine atom into a molecule in the later stages of a synthetic sequence, known as late-stage fluorination, is a highly desirable strategy in medicinal chemistry. It allows for the rapid generation of fluorinated analogs of complex molecules without the need to re-synthesize the entire structure from fluorinated starting materials.

One approach to late-stage fluorination involves the direct C-H fluorination of arenes. While challenging, palladium-catalyzed electrophilic aromatic C-H fluorination has been developed, utilizing a high-valent transition-metal fluoride. mpg.de Another innovative method involves a two-step process where an aryl C-H bond is first converted to an arylsulfonium salt, which then undergoes a photoredox/copper-catalyzed fluorination. mpg.de

Nucleophilic aromatic substitution (SNAr) is another important pathway for introducing fluorine. The development of methods for nucleophilic aromatic substitution with ¹⁹F⁻ and ¹⁸F⁻ on electron-rich arenes has expanded the scope of late-stage fluorination. mpg.de

Directed Ortho-Metalation Approaches in Biphenyl Synthesis Research

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring at the position ortho to the DMG. acs.orgnih.gov This allows for the subsequent introduction of an electrophile at that specific site. acs.orgnih.gov

The DoM strategy has been effectively combined with Suzuki-Miyaura cross-coupling for the regiospecific synthesis of complex biphenyls. acs.orgnih.gov For example, a methoxy (B1213986) group can act as a DMG, directing lithiation to the ortho position. The resulting organolithium species can then be trapped with a suitable electrophile, such as a boronic ester, which can then participate in a subsequent Suzuki-Miyaura coupling to form the biphenyl core. researchgate.net The order of directing ability of different functional groups (e.g., OMOM > Cl) is a key factor in achieving the desired regioselectivity. acs.org

This combined DoM/cross-coupling strategy allows for the iterative functionalization of aromatic rings, leading to the synthesis of highly substituted biphenyls with precise control over the substitution pattern. acs.orgnih.govacs.org

Green Chemistry and Advanced Synthetic Principles in this compound Formation

The principles of green chemistry are increasingly being applied to the synthesis of biphenyls to minimize environmental impact and improve sustainability. This includes the use of greener solvents, more efficient catalysts, and energy-saving reaction conditions. ucsb.edu

Aqueous micellar catalysis has emerged as a green approach for Suzuki-Miyaura couplings. ucsb.edu Using designer surfactants in water allows the reaction to proceed in nanoreactors, reducing the need for volatile organic solvents. ucsb.edu These systems can be adapted to continuous-flow reactors, further enhancing efficiency and safety. ucsb.edu

The development of highly active and reusable catalysts is another key aspect of green chemistry. For example, palladium nanoparticles supported on materials like mesoporous silica (B1680970) (MCM-41) have been studied for Heck and Suzuki-Miyaura reactions. google.comresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net

The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. ucsb.edu For instance, a microwave-assisted Suzuki-Miyaura coupling was shown to be complete in 15 minutes, compared to much longer reaction times under traditional conditions. ucsb.edu

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, significantly reducing reaction times from hours to minutes and often improving product yields. derpharmachemica.comresearchgate.netat.ua For the synthesis of this compound and its derivatives, microwave irradiation provides a rapid and efficient heating method for the Suzuki-Miyaura coupling reaction. scispace.comrsc.org

The process typically involves heating a mixture of the aryl halide, arylboronic acid, a palladium catalyst, a base, and a suitable solvent in a sealed vessel inside a microwave reactor. The high temperatures and pressures achieved under microwave conditions can lead to dramatic rate enhancements. arkat-usa.org Research into the synthesis of analogous fluorinated biphenyl derivatives has demonstrated the effectiveness of this approach. rsc.orgnih.govresearchgate.net For instance, the coupling of various arylboronic acids with bromo-pyrazolo[1,5-a]pyrimidin-5-ones was successfully achieved with good to excellent yields in under an hour using microwave heating. nih.govresearchgate.net

Below is a table representing typical conditions for the microwave-assisted synthesis of this compound via Suzuki-Miyaura coupling, based on optimized procedures for similar compounds.

Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

Reactant A Reactant B Catalyst (mol%) Base Solvent Time (min) Temp (°C) Yield (%)
1-Bromo-3-fluorobenzene 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (0.5-2.5) K₂CO₃ 1,4-Dioxane/Water 15-40 100-110 75-90

Note: Data is compiled from analogous reactions reported in the literature. nih.govmdpi.com Yields are highly dependent on the specific substrate and precise conditions used.

Sustainable Solvent Systems in Biphenyl Synthesis

In line with the principles of green chemistry, significant effort has been directed towards replacing traditional, often hazardous, organic solvents with more environmentally benign alternatives. imist.maindianchemicalsociety.com The synthesis of biphenyls via Suzuki coupling has been successfully adapted to a variety of sustainable solvent systems. epitomejournals.com

Water is considered an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. nih.gov Palladium-catalyzed Suzuki couplings can be performed effectively in aqueous media, often with the aid of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the interaction between organic substrates and the aqueous phase. researchgate.netarkat-usa.org

Mixtures of alcohol and water, particularly ethanol/water, have proven to be excellent solvent systems. aidic.it These mixtures can enhance the solubility of organic reactants while maintaining a high degree of sustainability. Research has shown that an ethanol/water ratio of 5:1 can be optimal for the synthesis of 4-methoxybiphenyl, achieving high conversion rates and selectivity. aidic.it

Other solvents classified as "green" or "recommended" for industrial applications have also been successfully employed. These include 2-Me-THF and t-amyl alcohol, which have been used for nickel-catalyzed Suzuki-Miyaura couplings, offering a cost-effective and more sustainable alternative to palladium-based systems in certain applications. nih.govacs.org

Table 2: Comparison of Sustainable Solvents for Biphenyl Synthesis

Solvent System Catalyst Type Advantages
Water (H₂O) Palladium Non-toxic, non-flammable, inexpensive. nih.gov
Ethanol/Water Palladium Good substrate solubility, enhanced catalyst activity. aidic.it
2-Me-THF Nickel/Palladium Environmentally preferred ethereal solvent. nih.govacs.org

Mechanistic Investigations of Reaction Pathways

The predominant reaction pathway for the formation of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The mechanism is well-established and proceeds via a catalytic cycle involving three primary steps. libretexts.orgresearchgate.net

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species. The aryl halide (e.g., 1-bromo-3-fluorobenzene) undergoes oxidative addition to the Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex. This step is generally considered the rate-determining step of the catalytic cycle. libretexts.org

Transmetalation : In this step, the organic moiety from the organoboron compound (e.g., the 4-methoxyphenyl (B3050149) group from 4-methoxyphenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This process requires the presence of a base (such as K₂CO₃ or NaOH), which activates the boronic acid by converting it to a more nucleophilic boronate species (-B(OH)₃⁻), facilitating the transfer to the palladium center. libretexts.orgresearchgate.net

Reductive Elimination : The final step is the reductive elimination of the two aryl groups from the Pd(II) complex. This forms the new carbon-carbon bond, yielding the final product, this compound. The palladium is simultaneously reduced back to its Pd(0) state, thus regenerating the active catalyst, which can then begin another cycle. libretexts.org

The efficiency and success of the synthesis are highly dependent on the interplay of these steps, which can be influenced by the choice of catalyst, ligands, solvent, and base.

Advanced Spectroscopic and Analytical Characterization for Research on 3 Fluoro 4 Methoxybiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-Fluoro-4-methoxybiphenyl, offering detailed information about the hydrogen, carbon, and fluorine atomic environments.

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR are fundamental one-dimensional techniques used to map the precise structure of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by signals in the aromatic region and a distinct singlet for the methoxy (B1213986) group protons. Published data indicates a complex multiplet between δ 7.57–7.26 ppm for the seven aromatic protons, a multiplet for the proton on the fluoro-substituted ring between δ 7.07–6.96 ppm, and a sharp singlet for the three methoxy (–OCH₃) protons at approximately δ 3.92 ppm. wiley-vch.de Another analysis reported the aromatic protons as a multiplet in the δ 7.55-6.87 ppm range and the methoxy singlet at δ 3.84 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Due to the fluorine substituent, carbon signals on the fluorinated ring exhibit splitting (coupling) denoted by the coupling constant J. Spectroscopic data for this compound shows characteristic signals for the 13 carbon atoms. wiley-vch.de The carbon directly bonded to the fluorine atom (C-F) shows a large coupling constant, appearing as a doublet at δ 152.4 ppm (J = 246 Hz). wiley-vch.de Other carbons in the fluorinated ring also show smaller C-F couplings. wiley-vch.de

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and valuable technique for confirming the presence and environment of the fluorine atom. The spectrum provides information on the chemical shift of the fluorine nucleus, which is highly dependent on its electronic surroundings. While specific experimental ¹⁹F NMR data for this compound is not detailed in the surveyed literature, analysis of its isomers like 4-Fluoro-4'-methoxybiphenyl (B2995932) shows a multiplet around -117 ppm. wiley-vch.de For this compound, a distinct signal in the typical range for aryl fluorides would be expected, with its multiplicity determined by coupling to nearby protons.

Interactive Data Table: NMR Spectroscopic Data for this compound
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
¹H7.57–7.26m-7 x Ar-H wiley-vch.de
¹H7.07–6.96m-1 x Ar-H wiley-vch.de
¹H3.92s-3 x -OCH₃ wiley-vch.de
¹³C152.4d246C-F wiley-vch.de
¹³C146.9d7.5C-Ar wiley-vch.de
¹³C141.0s-C-Ar wiley-vch.de
¹³C131.0d2.5C-Ar wiley-vch.de
¹³C129.9s-C-Ar wiley-vch.de
¹³C128.8s-C-Ar wiley-vch.de
¹³C122.9d2.5CH-Ar wiley-vch.de
¹³C116.2d22.5CH-Ar wiley-vch.de
¹³C112.5s-CH-Ar wiley-vch.de
¹³C56.2s--OCH₃ wiley-vch.de

While one-dimensional NMR is sufficient for basic structural confirmation, advanced two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for investigating the molecule's spatial arrangement. Techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached (one-bond) and more distant (multiple-bond) carbon atoms, respectively. Although these methods are standard for detailed characterization, specific studies applying these advanced techniques to this compound have not been identified in the reviewed literature.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which is crucial for determining the elemental composition of this compound. The exact mass allows for the differentiation between compounds with the same nominal mass but different atomic compositions. The molecular formula of this compound is C₁₃H₁₁FO. The calculated monoisotopic mass for this formula is 202.07939 Da. Experimental HRMS analysis of a closely related isomer with the same formula confirmed this value, with a measured mass of 202.0795 Da, demonstrating the accuracy of the technique. amazonaws.com

Chromatography-mass spectrometry hyphenated techniques are vital for separating this compound from reaction mixtures or impurities and subsequently identifying it.

GC-MS: This technique is well-suited for volatile and thermally stable compounds. In a reported analysis, GC-MS was used to identify this compound in a mixture of isomers. rsc.org The electron ionization (EI) mass spectrum showed a molecular ion (M⁺) peak at m/z = 202, which corresponds to the calculated molecular weight of the compound. rsc.org

LC-MS: Liquid chromatography-mass spectrometry is a versatile alternative, particularly for less volatile compounds or complex mixtures. It separates components in the liquid phase before they enter the mass spectrometer. While it is a standard method for purity assessment and identification of biphenyl (B1667301) derivatives, specific LC-MS studies detailing the analysis of this compound were not found in the surveyed research.

Interactive Data Table: Mass Spectrometry Data for this compound
TechniqueParameterValueReference
Molecular Formula-C₁₃H₁₁FO aablocks.com
GC-MS (EI)Molecular Ion (M⁺)m/z 202 rsc.org
HRMSCalculated Mass202.07939 Da amazonaws.com

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and bonding arrangements within a molecule by probing its vibrational modes. For this compound, characteristic absorption bands would be expected for C-F stretching, C-O (ether) stretching, aromatic C=C stretching, and C-H bending vibrations. For instance, analysis of the isomer 4-Fluoro-3'-methoxybiphenyl shows prominent IR bands corresponding to aromatic C-H stretching (~3041 cm⁻¹), C=C stretching (~1600 cm⁻¹), and C-F/C-O vibrations in the 1300-1000 cm⁻¹ region. amazonaws.com Although these techniques are fundamental for confirming the presence of key functional groups, specific FTIR or Raman spectra for this compound were not available in the cited literature.

X-ray Diffraction Techniques for Solid-State Structural Analysis

The analysis of fluorine-functionalized organic compounds by SCXRD is a well-established practice. mdpi.com The process involves growing a high-quality single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to solve and refine the crystal structure. The data obtained from such an analysis would include the crystal system, space group, and unit cell dimensions, providing a complete picture of the solid-state structure.

The table below shows representative crystallographic data for a substituted biphenyl derivative, illustrating the type of information that would be obtained for this compound.

Example Crystallographic Data for a Biphenyl Derivative
ParameterExample Value
Chemical FormulaC₁₈H₁₄O₁₀·2H₂O
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.891(2)
b (Å)8.514(2)
c (Å)14.814(4)
α (°)80.17(3)
β (°)84.67(3)
γ (°)63.95(3)
Volume (ų)879.1(4)

Once the crystal structure is determined by SCXRD, Hirshfeld surface analysis can be employed to investigate and quantify the intermolecular interactions within the crystal lattice. nih.goveurjchem.com This computational method maps the electron distribution of a molecule within a crystal to visualize and analyze close contacts between neighboring molecules. The Hirshfeld surface allows for the partitioning of the crystal space, providing a quantitative summary of the different types of intermolecular interactions.

For this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonds (e.g., C-H···O and C-H···F) and van der Waals forces (e.g., H···H, C···H, and π-π stacking), which govern the crystal packing. iucr.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. Studies on other biphenyl derivatives show that H···H and C···H/H···C contacts often make the most significant contributions to the crystal packing. nih.gov

Example Contribution of Intermolecular Contacts from Hirshfeld Analysis of a Biphenyl Derivative nih.gov
Interaction TypeContribution to Hirshfeld Surface (%)
H···H39.7
C···H / H···C39.0
O···H / H···O18.0

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are indispensable for the separation and purity assessment of organic compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC): Given its likely volatility, this compound is well-suited for analysis by Gas Chromatography. In GC, the sample is vaporized and transported through a column by an inert carrier gas (mobile phase). Separation is achieved based on the compound's boiling point and its interaction with the stationary phase lining the column. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For unequivocal identification, coupling the GC system to a Mass Spectrometer (GC-MS) allows for the determination of the compound's molecular weight and fragmentation pattern, confirming its structure. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity profiling. In this method, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase (e.g., silica-based C18). Separation is based on the analyte's polarity and interaction with the stationary and mobile phases. A UV detector is typically used for aromatic compounds like biphenyls, as they absorb light in the ultraviolet region. HPLC is particularly useful for assessing the presence of non-volatile impurities and can be used to determine the purity of a sample with high accuracy.

Theoretical and Computational Chemistry Approaches to 3 Fluoro 4 Methoxybiphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 3-Fluoro-4-methoxybiphenyl, these calculations elucidate how the interplay between the fluoro and methoxy (B1213986) substituents on the biphenyl (B1667301) scaffold influences its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic properties of molecules. DFT studies on fluorinated biphenyl systems typically employ hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic descriptors.

DFT calculations reveal that the introduction of fluorine and methoxy groups significantly alters the electronic landscape of the biphenyl core. The high electronegativity of the fluorine atom acts as an electron-withdrawing group, while the methoxy group can act as an electron-donating group through resonance. This push-pull effect influences bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar fluorinated biphenyls, HOMO-LUMO gaps have been calculated to assess their stability in redox reactions. csic.es

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are crucial for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as dipole-dipole interactions in the solid state or with polar solvents. csic.es

Mulliken charge analysis provides a quantitative measure of the partial atomic charges, offering further insight into the electron distribution and the polarity of specific bonds within this compound.

Table 1: Calculated Electronic Properties of a Representative Fluorinated Biphenyl Derivative (DFT/B3LYP)
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.0 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DMeasures overall molecular polarity

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide higher accuracy for specific properties, especially those involving weak intermolecular interactions.

In the context of fluorinated biphenyl systems, ab initio calculations are particularly useful for studying non-covalent interactions, such as those involving fluorine atoms. ic.ac.uk These methods can accurately model phenomena like halogen bonding and π-π stacking, which are influenced by the electron-withdrawing nature of fluorine. Fluorine's ability to alter the quadrupole moment of the aromatic ring can significantly affect these interactions.

High-accuracy ab initio calculations can serve as a benchmark to validate the results obtained from more computationally efficient DFT methods. By comparing the geometric parameters and interaction energies from both approaches, researchers can ensure the chosen DFT functional is appropriate for the system under study. These calculations have been used to investigate fluorine defect structures and to provide insights into the strength and nature of interfluorine interactions. ic.ac.uklibretexts.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information on static molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions in different environments (e.g., in solution or in a crystal lattice).

For this compound, a key conformational feature is the torsional or dihedral angle between the two phenyl rings. This angle is determined by the balance between the stabilizing π-conjugation (favoring planarity) and the steric hindrance from ortho-substituents (favoring a twisted conformation). libretexts.org MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. nih.gov Such simulations can be refined with data from ab initio calculations to provide a more accurate picture of the molecule's flexibility. nih.gov

MD simulations are also invaluable for understanding how molecules of this compound interact with each other and with solvent molecules. By simulating a system containing many molecules, one can study aggregation, solvation, and the formation of local structures. These simulations provide insights into bulk properties like cohesive energy density, which is a measure of the strength of intermolecular forces. mdpi.com The simulations can reveal specific interaction patterns, such as the role of the fluorine and methoxy groups in directing how molecules pack in a condensed phase.

Structure-Property Relationship (SPR) Modelling for Fluorinated Methoxybiphenyls

Structure-Property Relationship (SPR) modeling aims to establish a correlation between a molecule's structural or electronic features and its macroscopic properties. For fluorinated methoxybiphenyls, SPR models can be developed to predict properties such as lipophilicity (logP), solubility, and permeability based on calculated molecular descriptors. researchgate.net

The strategic incorporation of fluorine is a common tactic in medicinal chemistry to modulate a molecule's physicochemical properties. researchgate.net SPR studies on fluorinated compounds have shown that replacing a hydrogen atom with fluorine can increase lipophilicity and impact permeability. researchgate.net Computational models can quantify these effects. For instance, a model might correlate the calculated solvent accessible surface area or specific atomic charges of this compound with its experimentally observed lipophilicity.

These models are often built using a dataset of related compounds where both the structural descriptors and the property of interest are known. By applying statistical methods or machine learning algorithms, a predictive model is generated. Such models are highly valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry is a powerful engine for the de novo design of novel molecules. By starting with the this compound scaffold, researchers can computationally introduce various functional groups and predict the properties of the resulting virtual derivatives.

This process often begins by identifying a desired property, such as enhanced electronic properties or a specific binding affinity for a biological target. Using the principles of SPR and quantum chemical calculations, scientists can hypothesize which structural modifications are likely to achieve the desired outcome. For example, if the goal is to lower the LUMO energy, electron-withdrawing groups might be computationally added to different positions on the biphenyl rings. colostate.edu

The proposed derivatives are then modeled, their geometries optimized, and their key properties calculated using methods like DFT. This in silico screening allows for the rapid evaluation of thousands of potential derivatives without the need for costly and time-consuming synthesis. Promising candidates can then be subjected to more rigorous computational analysis, such as MD simulations or high-level ab initio calculations, before being selected for synthesis. This design-predict-synthesize cycle significantly accelerates the discovery of new materials and therapeutic agents. stanford.edu

Research Applications and Materials Science Contributions of 3 Fluoro 4 Methoxybiphenyl Architectures

Utilization in Liquid Crystal Materials Research

The rigid, calamitic (rod-like) shape of the biphenyl (B1667301) unit is a classic mesogenic core, meaning it is a fundamental component of molecules that can form liquid crystal phases. The introduction of specific substituents, such as fluorine and methoxy (B1213986) groups, allows for the fine-tuning of the physical properties of these materials, including their phase behavior, dielectric anisotropy, and optical characteristics.

Influence of Fluorination and Methoxy Groups on Mesomorphic Properties

The stability and type of liquid crystal phase (mesophase) are highly dependent on the delicate balance of intermolecular forces, which are directly influenced by a molecule's shape, polarity, and polarizability. The substituents on the 3-fluoro-4-methoxybiphenyl core play a critical role in modulating these interactions.

The fluorine atom at the 3-position introduces a strong lateral dipole moment due to its high electronegativity. This has several significant effects on mesomorphic properties:

Dielectric Anisotropy: The lateral fluorine atom is a key feature for creating materials with negative dielectric anisotropy (Δε < 0), which is essential for display technologies that use vertical alignment (VA) mode.

Intermolecular Interactions: The C-F bond can participate in specific electrostatic interactions, which can influence molecular packing and potentially increase melting points and clearing points (the temperature at which the material becomes an isotropic liquid). organic-chemistry.orgbeilstein-journals.org The small size of the fluorine atom allows it to be incorporated without causing significant steric disruption that might otherwise suppress liquid crystallinity. beilstein-journals.org

Phase Stability: Strategic fluorination can suppress the formation of certain smectic phases, which can be desirable for promoting the nematic phase required for many display applications. vu.nl The position and number of fluorine atoms can have a dramatic impact on the type and temperature range of the mesophases observed. vu.nlnih.gov

The methoxy group (-OCH₃) at the 4-position also significantly impacts the molecule's properties:

Molecular Shape: The methoxy group can affect the linearity of the molecule, which in turn influences the stability of the nematic phase. Compared to more strongly associating groups like the cyano group, the methoxybiphenyl unit shows a reduced tendency for the anti-parallel dimerization that promotes smectic phases, thus favoring the nematic phase. core.ac.ukrsc.org

Transition Temperatures: The presence of a terminal methoxy group is known to affect the nematic-isotropic transition temperatures in biphenyl-based liquid crystals. nih.gov

The combination of a lateral fluorine and a terminal methoxy group creates a molecule with a specific balance of dipole moments and steric profile, allowing for precise control over the resulting mesomorphic behavior. This makes the this compound core a valuable structural motif for designing liquid crystals with tailored properties for specific display and photonic applications.

Table 1: Influence of Substituents on Liquid Crystal Properties

Substituent Position on Biphenyl Core Key Influence on Mesomorphic Properties

| Fluorine (-F) | Lateral (e.g., position 3) | - Induces strong lateral dipole moment

  • Promotes negative dielectric anisotropy (Δε)
  • Affects molecular packing and phase stability | | Methoxy (-OCH₃) | Terminal (e.g., position 4) | - Contributes to molecular polarity and polarizability
  • Reduces tendency for smectic phase formation
  • Influences nematic-isotropic transition temperatures |
  • Development of Ferroelectric Liquid Crystal Systems

    Ferroelectric liquid crystals (FLCs) are a class of materials that exhibit spontaneous electrical polarization and are known for their extremely fast electro-optic switching times, making them suitable for microdisplays and other high-speed photonic devices. whiterose.ac.uk FLCs are typically based on chiral molecules that self-assemble into a tilted smectic phase, most commonly the chiral smectic C (SmC*) phase.

    The design of FLC materials often incorporates polar groups to generate a significant transverse dipole moment, which is essential for producing spontaneous polarization. Fluorinated moieties are frequently used for this purpose. harvard.eduwikipedia.org The incorporation of a fluorinated biphenyl core, such as the this compound structure, is a viable strategy for creating FLCs. researchgate.net

    Integration into Organic Electronic Systems Research

    The electronic properties of the this compound unit, derived from its specific substitution pattern, make it a relevant component in the field of organic electronics. Its tunable energy levels and charge transport characteristics are of interest for applications in organic light-emitting diodes (OLEDs) and organic semiconductors.

    Role in Organic Light-Emitting Diode (OLED) Components Development

    In OLEDs, various organic materials are used for hole injection, hole transport, emission, electron transport, and electron injection. The performance of an OLED is highly dependent on the properties of these materials, particularly the host material in the emissive layer. Host materials are responsible for transporting charge carriers (electrons and holes) and transferring energy to the light-emitting dopant molecules. ossila.com

    Biphenyl-containing molecules, such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), are widely used as host materials. mdpi.com The this compound structure can be incorporated into more complex host molecules to fine-tune their properties:

    Triplet Energy: Host materials must have a higher triplet energy than the phosphorescent emitter to ensure efficient energy transfer. The introduction of fluorine and methoxy groups can modify the electronic structure of the biphenyl core, thereby adjusting its triplet energy level. nih.gov

    Charge Transport: Efficient OLEDs require balanced injection and transport of holes and electrons. Fluorination is a known strategy to influence the frontier molecular orbital (HOMO/LUMO) energy levels. An electronegative fluorine atom generally lowers both HOMO and LUMO levels, which can improve electron injection or transport properties. semanticscholar.org

    Morphological Stability: The materials used in OLEDs must form stable, amorphous thin films. The substitution pattern on the biphenyl core can influence the glass transition temperature (Tg) and thermal stability of the resulting material, which is crucial for device longevity. uni-bayreuth.de

    Therefore, the this compound unit can be considered a valuable building block for designing novel host or charge transport materials with optimized energy levels and stability for high-efficiency OLEDs.

    Applications in Organic Semiconductors and Charge Transport Studies

    The ability of a material to transport charge is fundamental to its function as an organic semiconductor. This property is governed by factors such as molecular packing in the solid state and the electronic coupling between adjacent molecules. vu.nl The substitution of the biphenyl core with fluoro and methoxy groups directly impacts these factors.

    Tuning of Energy Levels: The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group allow for the tuning of the material's ionization potential and electron affinity. This is crucial for matching the energy levels of the semiconductor with the work function of the electrodes in a device, thereby facilitating efficient charge injection.

    Influence on Charge Mobility: Methoxy substitution has been shown to influence the nature of charge transport, in some cases shifting a material from being a p-channel (hole-transporting) semiconductor to having ambipolar (both hole and electron transporting) characteristics. jksus.org Fluorination can also impact charge carrier mobility by altering intermolecular packing and electronic coupling.

    Molecular Self-Assembly: The interplay of dipole-dipole interactions from the C-F bond and other intermolecular forces directed by the methoxy group can influence how the molecules arrange themselves in the solid state, which is a critical determinant of charge transport efficiency in crystalline organic semiconductors.

    Through its influence on molecular energy levels and solid-state packing, the this compound structure serves as a key component in the rational design of organic semiconductors with tailored charge transport properties for applications in organic field-effect transistors (OFETs) and other electronic devices.

    This compound as a Molecular Building Block in Advanced Organic Synthesis

    Beyond its direct use in materials, this compound is a valuable intermediate, or "building block," for the construction of more complex functional molecules. whiterose.ac.uknih.gov Its utility stems from the ability to use well-established synthetic methodologies to create the biphenyl linkage and then further functionalize the structure.

    The most common and powerful method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction . wikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide. organic-chemistry.orglibretexts.org To synthesize this compound, one could couple 3-fluoro-4-methoxyphenylboronic acid with a halobenzene, or conversely, couple a 1-halo-3-fluoro-4-methoxybenzene with phenylboronic acid.

    Table 2: Representative Suzuki-Miyaura Coupling for Synthesis

    Reactant A (Organoboron) Reactant B (Organohalide) Catalyst/Base Product
    3-Fluoro-4-methoxyphenylboronic acid Bromobenzene Pd(PPh₃)₄ / Na₂CO₃ This compound
    Phenylboronic acid 4-Bromo-2-fluoroanisole Pd(PPh₃)₄ / Na₂CO₃ This compound

    Once formed, the this compound unit can be further elaborated. The biphenyl rings can be functionalized with other groups through electrophilic aromatic substitution or by converting one of the rings into a halide or boronic acid for subsequent cross-coupling reactions. This versatility allows chemists to incorporate the specific electronic and steric features of the this compound moiety into a wide range of larger, more complex molecules, including pharmaceuticals, liquid crystals, and polymers for organic electronics. nih.govbeilstein-journals.org

    Precursor in Ligand Synthesis for Catalysis Research

    The biphenyl scaffold is a common motif in the design of ligands for transition-metal catalysis. The introduction of a fluorine atom, as in this compound, can significantly influence the electronic properties of the resulting ligand, thereby modulating the catalytic activity of the corresponding metal complex. While specific examples detailing the direct use of this compound in ligand synthesis are not extensively documented, its potential as a precursor for phosphine (B1218219) ligands is noteworthy.

    Phosphine ligands are a cornerstone of organometallic chemistry and have found widespread application in catalysis. nih.gov The synthesis of arylphosphines often involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a phosphorus halide. nih.gov In this context, this compound can be readily converted into a reactive organometallic intermediate. For instance, lithiation of the biphenyl core, directed by the methoxy group or via halogen-metal exchange, would generate a nucleophilic species that can subsequently react with a chlorophosphine to form a C-P bond.

    The presence of the fluorine atom can offer several advantages:

    Electronic Tuning: The electron-withdrawing nature of fluorine can modify the electron density at the phosphorus center, influencing the ligand's σ-donating and π-accepting properties. This, in turn, can affect the stability and reactivity of the metal catalyst.

    Steric Control: The fluorine atom can impose steric constraints around the metal center, which can be beneficial for achieving high selectivity in catalytic reactions.

    The synthesis of P,N-heterocyclic phosphine ligands, which have shown great promise in catalysis, often involves multi-step sequences. nih.gov A potential synthetic route starting from this compound could involve its functionalization to introduce a nitrogen-containing heterocycle, followed by the introduction of the phosphine group. The protection of the phosphine moiety, for instance as a phosphine-borane complex, is a common strategy to prevent oxidation during synthesis and purification. nih.gov

    Synthetic Step Description Key Reagents
    Functionalization Introduction of a reactive handle on the biphenyl core.n-BuLi, Grignard reagents
    Phosphination Formation of the C-P bond.PCl3, R2PCl
    Protection (Optional) Protection of the phosphine from oxidation.BH3·THF
    Deprotection (Optional) Removal of the protecting group to yield the free phosphine.DABCO, N-methylpyrrolidine

    Scaffold for Supramolecular Assemblies and Frameworks

    The design and synthesis of porous crystalline materials, such as metal-organic frameworks (MOFs), have garnered significant attention due to their potential applications in gas storage, separation, and catalysis. researchgate.net The properties of MOFs are largely dictated by the nature of the organic linkers and the metal nodes. Fluorinated organic linkers are increasingly being utilized to construct MOFs with enhanced stability and functionality. rutgers.edunih.gov

    The this compound core can be derivatized to serve as a multitopic linker for the construction of supramolecular assemblies and MOFs. For example, the introduction of carboxylic acid or other coordinating groups at the 4 and 4' positions would yield a ligand capable of bridging metal centers. The presence of the fluorine atom can impart several desirable characteristics to the resulting framework:

    Hydrophobicity: Fluorinated surfaces are known for their hydrophobic nature. rutgers.edu Incorporating fluorinated linkers can lead to MOFs with increased moisture stability, which is a critical factor for many practical applications.

    Intermolecular Interactions: The fluorine atom can participate in non-covalent interactions, such as C-H···F and F···F interactions, which can play a crucial role in directing the self-assembly process and influencing the final topology of the framework.

    Tuning of Pore Environment: The electronic properties of the fluorine and methoxy groups can modify the chemical environment within the pores of the MOF, potentially leading to selective guest binding and enhanced catalytic activity.

    While specific MOFs based on this compound are not yet reported, the principles established with other fluorinated linkers, such as 3,3'-difluorobiphenyl-4,4'-dicarboxylic acid, demonstrate the potential of this approach to create robust and functional materials. rutgers.edu

    Construction of Complex Polycyclic and Heterocyclic Systems

    Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are an important class of organic compounds with applications in materials science, particularly in the field of organic electronics. researchgate.net The introduction of fluorine atoms into these systems can significantly impact their electronic properties and solid-state packing. researchgate.net

    The this compound unit can serve as a foundational building block for the synthesis of more complex, extended π-systems. Various synthetic strategies can be envisioned to construct additional rings onto the biphenyl core. For instance, transition-metal-catalyzed annulation reactions could be employed to build fused aromatic or heterocyclic rings. The directing effects of the fluoro and methoxy substituents would play a crucial role in controlling the regioselectivity of these transformations.

    The synthesis of fluorinated heterocyclic systems can also be achieved through intramolecular cyclization reactions of appropriately functionalized this compound derivatives. For example, the introduction of suitable reactive groups at the 2' or 6' positions could enable cyclization to form dibenzofuran (B1670420) or carbazole-type structures. The use of fluorous synthesis techniques, which employ perfluoroalkylated reagents and catalysts, can facilitate the purification of the target compounds. nih.gov

    Photophysical and Optoelectronic Property Investigations of Biphenyl Derivatives

    The incorporation of fluorine atoms into conjugated organic molecules is a well-established strategy for tuning their photophysical and optoelectronic properties. rsc.org Biphenyl derivatives are known to exhibit interesting photophysical behavior, and the presence of fluoro and methoxy substituents in this compound is expected to further modulate these properties.

    The primary effects of fluorination on the electronic structure of conjugated materials include:

    Lowering of HOMO and LUMO Energy Levels: The strong electron-withdrawing nature of fluorine leads to a stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can facilitate electron injection in electronic devices and enhance the material's resistance to oxidative degradation.

    Influence on Solid-State Packing: Intermolecular C-H···F interactions can play a significant role in directing the supramolecular organization in the solid state. rsc.org This can lead to favorable π-stacking arrangements, which are crucial for efficient charge transport in organic field-effect transistors (OFETs).

    Derivatives of this compound could find applications in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy group, being an electron-donating group, can further tune the electronic properties and influence the intramolecular charge transfer characteristics of the molecule.

    The study of fluorinated tolanes has shown that the position of the fluorine substituent can have a profound effect on the photoluminescence efficiency in the solid state. mdpi.com It was found that fluorine atoms at the ortho and para positions can lead to tight and rigid packing, resulting in enhanced emission. Similar structure-property relationships can be anticipated for derivatives of this compound.

    Future Directions and Emerging Research Avenues for 3 Fluoro 4 Methoxybiphenyl Studies

    Exploration of Sustainable and Efficient Synthetic Methodologies

    The synthesis of biphenyl (B1667301) derivatives has traditionally relied on cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemrxiv.org While effective, future research will prioritize the development of more sustainable and efficient methods for synthesizing 3-Fluoro-4-methoxybiphenyl and its derivatives. This aligns with the broader principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous substances. researchgate.netasianpubs.org

    Key areas of exploration will include:

    Catalyst Development: Research will focus on creating highly active and reusable catalysts for cross-coupling reactions. This could involve palladium-based catalysts supported on novel materials like functionalized polymers, which can simplify product purification and reduce heavy metal waste. google.com

    Greener Solvents: Efforts will be made to replace traditional organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. tcichemicals.com The use of aqueous solvent systems in Suzuki-Miyaura reactions is a promising avenue. google.com

    Energy Efficiency: The adoption of alternative energy sources like microwave irradiation or flow chemistry techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. asianpubs.org

    These advancements aim to make the production of this compound more economical and environmentally responsible, facilitating its wider application in material development.

    Table 1: Comparison of Synthetic Methodologies for Biphenyl Synthesis
    MethodologyTypical CatalystSolventKey Advantages for SustainabilityReference
    Traditional Suzuki-Miyaura CouplingHomogeneous Palladium ComplexesOrganic (e.g., Toluene, THF)High yield and functional group tolerance chemrxiv.org
    Green Suzuki-Miyaura CouplingHeterogeneous/Supported Pd CatalystsAqueous systems, Ethanol/WaterCatalyst recyclability, reduced use of volatile organic compounds google.comtcichemicals.com
    Microwave-Assisted SynthesisVariousVariousRapid heating, reduced reaction times, improved energy efficiency asianpubs.org

    Advanced Computational Modelling for Predictive Material Design

    Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, accelerating the design of new materials. For this compound, methods like Density Functional Theory (DFT) will be instrumental in exploring its potential. eurjchem.comresearchgate.net

    Future computational studies will likely focus on:

    Predicting Electronic and Optical Properties: DFT calculations can determine key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This information is crucial for designing materials for organic electronics, as it relates to charge transport and light-emitting properties.

    Modeling Intermolecular Interactions: Understanding how molecules of this compound and its derivatives pack in the solid state is vital for predicting material properties like liquid crystallinity. Hirshfeld surface analysis and other computational techniques can provide insights into these non-covalent interactions. eurjchem.com

    Virtual Screening: By computationally modeling derivatives of this compound with various modifications, researchers can virtually screen large libraries of potential compounds for desired properties. This predictive approach can guide synthetic efforts, saving significant time and resources.

    These in-silico methods will enable a more rational, targeted approach to material design, moving from trial-and-error synthesis to a predictive, engineering-based methodology. eurjchem.com

    Development of Next-Generation Functional Materials with this compound Moieties

    The incorporation of fluorine atoms into organic molecules can lead to profound changes in their physical and chemical properties, including enhanced thermal stability and modified electronic characteristics. qualitas1998.net The this compound scaffold is a prime candidate for inclusion in a variety of next-generation functional materials, particularly in the field of liquid crystals (LCs).

    Fluorinated biphenyls are key components in liquid crystal displays (LCDs) because the high electronegativity of fluorine can be used to tune the dielectric anisotropy of the material. nsf.govnih.gov This property is essential for controlling the alignment of the liquid crystal molecules in an electric field, which is the fundamental principle behind LCD operation. beilstein-journals.org

    Future research in this area will involve:

    Liquid Crystal Design: Synthesizing more complex molecules that incorporate the this compound unit. The goal is to create novel LC materials with specific properties, such as negative dielectric anisotropy for technologies like vertical alignment (VA) LCDs. nih.govbeilstein-journals.org

    Organic Electronics: Exploring the use of this compound derivatives in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties imparted by the fluoro and methoxy (B1213986) groups could be advantageous for charge transport and luminescence in these devices.

    Fluorinated Polymers: Incorporating the this compound moiety into polymer backbones to create materials with low surface energy, high thermal stability, and specific optical properties. qualitas1998.net

    Table 2: Potential Applications of this compound Moieties
    Material ClassTarget ApplicationKey Property Conferred by Fluorobiphenyl UnitReference
    Liquid CrystalsLiquid Crystal Displays (LCDs)Tuning of dielectric anisotropy, viscosity, and thermal stability nsf.govnih.govbeilstein-journals.org
    Organic SemiconductorsOLEDs, OFETsModification of HOMO/LUMO levels, charge transport properties qualitas1998.net
    Advanced PolymersOptical films, high-performance coatingsEnhanced thermal stability, low surface energy, hydrophobicity qualitas1998.net

    Interdisciplinary Research Perspectives in Material Chemistry and Chemical Physics

    The full potential of this compound will be realized through research that bridges the gap between material chemistry and chemical physics. This interdisciplinary approach is essential for understanding the fundamental structure-property relationships that govern the performance of new materials.

    Future collaborative research will involve:

    Synthesis and Physical Characterization: Chemists will synthesize novel materials based on the this compound core, while physicists will characterize their properties. For liquid crystals, this includes measuring phase transition temperatures, dielectric constants, and viscoelastic properties. rsc.org

    Spectroscopic and Theoretical Correlation: Combining experimental spectroscopic techniques (e.g., NMR, FT-IR) with theoretical calculations (e.g., DFT) to gain a deeper understanding of molecular structure, dynamics, and electronic states. eurjchem.comresearchgate.net

    Device Prototyping and Evaluation: Integrating newly synthesized materials into prototype devices (like LCD cells or OLEDs) to evaluate their real-world performance. This feedback loop between material synthesis, physical characterization, and device engineering is crucial for technological advancement.

    This synergy between disciplines will be the driving force behind the translation of fundamental chemical knowledge about this compound into innovative technologies.

    Q & A

    Basic: What are the key synthetic routes for 3-fluoro-4-methoxybiphenyl, and how can purity be optimized?

    Methodological Answer:
    this compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis. A validated approach involves:

    Precursor Preparation : Start with 3-fluoro-4-methoxybenzaldehyde (CAS 351-54-2), synthesized by formylation of 3-fluoro-4-methoxyphenol using POCl₃/DMF .

    Coupling Reaction : React with phenylboronic acid under Pd(PPh₃)₄ catalysis in a 1:1.2 molar ratio, using Na₂CO₃ as base in THF/H₂O (4:1) at 80°C for 12 hours .

    Purification : Isolate via column chromatography (silica gel, hexane/EtOAc 9:1) and confirm purity (>99%) by HPLC (C18 column, acetonitrile/water gradient) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.